molecular formula C17H14N4O2 B2539464 N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide CAS No. 59157-07-2

N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide

Cat. No.: B2539464
CAS No.: 59157-07-2
M. Wt: 306.325
InChI Key: QQBRBEISYWUGNA-UHFFFAOYSA-N
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Description

N,N’-diphenyl-1H-imidazole-4,5-dicarboxamide is a chemical compound with the molecular formula C₁₅H₁₂N₂ . It is also known by other names, including 4,5-Diphenylimidazole and 4,5-Diphenylglyoxaline . This heterocyclic compound features an imidazole ring substituted with phenyl groups at positions 4 and 5.


Molecular Structure Analysis

The molecular formula of N,N’-diphenyl-1H-imidazole-4,5-dicarboxamide is C₁₅H₁₂N₂ . Its structure consists of an imidazole core with two phenyl groups attached at positions 4 and 5. The 3D structure can be visualized using computational tools .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in various transformations. For instance, it may undergo cyclization reactions to form disubstituted imidazoles . Further studies are needed to explore its reactivity in different contexts.

Scientific Research Applications

Polyamide Synthesis with Bulky Pendent Groups

N,N'-diphenyl-1H-imidazole-4,5-dicarboxamide derivatives have been utilized in the synthesis of novel polyamides with pendant triaryl imidazole groups. These polyamides are prepared through phosphorylation polycondensation, exhibiting medium molecular weights, high glass-transition temperatures, and good solubility in polar aprotic solvents. Their thermal stability is highlighted by significant weight loss temperatures in air, indicating potential for advanced material applications (Ghaemy, Behmadi, & Alizadeh, 2009).

Polyimide Development with Imidazole Side Groups

The compound also serves as a precursor for the creation of aromatic polyimides featuring triaryl imidazole moieties. These polyimides, synthesized from a novel triaryl imidazole-containing diamine and various tetracarboxylic dianhydrides, offer high yields, solubility in polar organic solvents, and the ability to form strong, flexible films. Their notable thermal stability and electro-optical properties, such as UV-visible absorption and fluorescence emission, make them suitable for potential applications in electronic and photonic devices (Rafiee & Rasekh, 2017).

Development of Chemiluminescent and Electrochromic Polymers

Further research involves the synthesis of organo-soluble polyamides containing triaryl imidazole pendant and ether linkage moieties. These polyamides showcase excellent thermal stability, fluorescence emission, and chemiluminescence activity, suggesting applications in sensors, imaging, and light-emitting devices. Their high char yields and thermal degradation temperatures point towards their utility in high-performance materials (Ghaemy & Nasab, 2011).

Properties

IUPAC Name

4-N,5-N-diphenyl-1H-imidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(20-12-7-3-1-4-8-12)14-15(19-11-18-14)17(23)21-13-9-5-2-6-10-13/h1-11H,(H,18,19)(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBRBEISYWUGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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